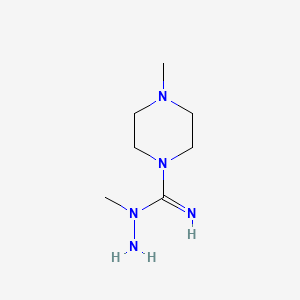
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O. It is known for its unique structure, which includes a piperazine ring substituted with a carboximidic acid group and a methylhydrazide group.
Preparation Methods
The synthesis of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) typically involves the reaction of piperazine with methyl isocyanate, followed by the introduction of a methylhydrazide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent yield and purity .
Chemical Reactions Analysis
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
1-Piperazinecarboximidicacid,N-methyl-,hydrazide: This compound has a similar structure but lacks the methyl group on the hydrazide moiety.
1-Piperazinecarboximidicacid,1-methylhydrazide: This compound differs in the position of the methyl group, which can affect its chemical properties and reactivity.
Piperazine derivatives: Various piperazine derivatives exist with different substituents, each having unique properties and applications.
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H17N5 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-amino-N,4-dimethylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H17N5/c1-10-3-5-12(6-4-10)7(8)11(2)9/h8H,3-6,9H2,1-2H3 |
InChI Key |
CNRYLDCBJAHEPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=N)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















